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Compound of Interest

Compound Name: Spacer Phosphoramidite C3

Cat. No.: B027499 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to Spacer Phosphoramidite C3
Spacer Phosphoramidite C3 is a common modification used in synthetic oligonucleotides. It

introduces a three-carbon (propyl) spacer, which is a non-nucleotidic linker. This modification

can be incorporated at the 5' end, 3' end, or internally within an oligonucleotide sequence.[1][2]

[3] The primary and most critical application of a C3 spacer in PCR primer design is its function

as a potent polymerase extension blocker when placed at the 3' terminus.[4][5] This property,

along with its ability to introduce a physical separation between different functional parts of an

oligonucleotide, makes it a versatile tool in various PCR-based applications.

Key Properties:

Structure: A simple three-carbon alkyl chain.[5]

Function: Primarily blocks DNA polymerase extension when at the 3' end.[4] It can also

prevent ligation at the 3' end.

Placement: Can be incorporated at the 5', 3', or internal positions of an oligonucleotide.[1][2]

Hydrophobicity: It is a hydrophobic spacer.[4]
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The unique properties of the C3 spacer lend themselves to several critical applications in PCR,

enhancing specificity, enabling complex assay designs, and improving overall performance.

Preventing Extension of Probes in qPCR
In quantitative real-time PCR (qPCR), dual-labeled hydrolysis probes (like TaqMan® probes)

are designed to bind to a specific target sequence between the forward and reverse primers.

For optimal quenching and signal-to-noise ratio, the fluorophore and quencher need to be in

close proximity. In longer probes (typically >30 bases), quenching efficiency can decrease. To

counteract this, the quencher can be moved to an internal position. However, this leaves a free

3'-hydroxyl group, allowing the probe to act as a primer, leading to non-specific amplification

and inaccurate quantification.

Placing a C3 spacer at the 3' end of such a probe effectively blocks DNA polymerase from

extending it, ensuring the probe functions solely as a reporter of amplification.[6][7]

Signaling Pathway for a qPCR Probe with Internal Quencher and 3'-C3 Spacer:

Initial State (No Amplification)

Amplification State

5'-Fluorophore---Target_Sequence---Internal_Quencher---3'-C3_Spacer DNA PolymeraseNo Extension

Primers Anneal Polymerase Extends Primers Probe Anneals to Target 5'->3' Exonuclease Activity of Polymerase Cleaves Probe Fluorophore is Released -> Signal Detected

Click to download full resolution via product page

Caption: Workflow of a qPCR assay using a probe with an internal quencher and a 3'-C3

spacer to block extension.

Reducing Primer-Dimer Formation in Multiplex PCR

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 13 Tech Support

https://www.idtdna.com/page/support-and-education/decoded-plus/increase-the-tm-of-short-at-rich-primers-and-probes/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3194055/
https://www.benchchem.com/product/b027499?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Primer-dimers are a common artifact in PCR, especially in multiplex reactions where multiple

primer pairs are present. They form when primers anneal to each other, leading to non-specific

amplification that consumes reagents and can inhibit the amplification of the desired target,

ultimately reducing assay sensitivity and specificity.[8][9][10]

Modifying one of the primers in a pair that is prone to dimerization with a 3'-C3 spacer can

effectively prevent the extension of the primer-dimer complex by DNA polymerase, thus

mitigating this issue. This is particularly useful for highly multiplexed assays where the

likelihood of primer-primer interaction is high.

Logical Relationship for C3 Spacer in Primer-Dimer Prevention:

Forward & Reverse Primers

Primers Anneal to Each Other
(Primer-Dimer)

Unmodified 3' End 3'-C3 Spacer

Polymerase Extends Dimer Polymerase Extension Blocked

Non-Specific Amplification Reduced Non-Specific Products
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Caption: Logic flow illustrating how a 3'-C3 spacer prevents the amplification of primer-dimers.
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A C3 spacer can be inserted internally or at the 5' end of an oligonucleotide to create distance

between the oligonucleotide and a functional modification, such as a fluorophore, biotin, or

other labels.[2][3] This can be important to:

Reduce Steric Hindrance: The spacer can prevent the modification from interfering with

primer annealing or enzyme activity.

Improve Hybridization Kinetics: By moving a bulky molecule away from the core

oligonucleotide sequence, hybridization to the target can be more efficient.

Minimize Quenching: In the case of fluorescent dyes, a spacer can prevent the nucleotide

bases from quenching the fluorescence.

Quantitative Data on Performance
While extensive direct comparative studies are not readily available in a single source, the

following tables summarize the expected quantitative impact of using a 3'-C3 spacer in PCR

primer design based on established principles.

Table 1: Hypothetical Impact of 3'-C3 Spacer on qPCR Probe Performance
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Feature
Standard 3'-
Quenched Probe
(Long)

Internally
Quenched Probe
(No Spacer)

Internally
Quenched Probe (+
3'-C3 Spacer)

Quenching Efficiency Lower Higher Higher

Background

Fluorescence
High Low Low

Potential for Primer

Activity
No Yes No

Specificity High
Low (risk of non-

specific products)
High

Example Cq Value

(Target)
25.2

24.8 (with non-specific

amplification)
25.1

Example Cq Value

(No Template Control)
Undetermined

32.5 (primer-

dimer/probe

amplification)

Undetermined

This table is illustrative and actual values may vary depending on the specific assay conditions.

Table 2: Illustrative Effect of 3'-C3 Spacer on Multiplex PCR Primer-Dimer Formation

Primer Set Modification
Primer-Dimer
Formation (as % of
total product)

Target
Amplification
Efficiency

Primer Pair A None 25% 85%

Primer Pair A
Reverse Primer with

3'-C3 Spacer
< 5% 95%

Primer Pair B None 15% 90%

Primer Pair B
Reverse Primer with

3'-C3 Spacer
< 2% 98%
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This table presents a hypothetical scenario to demonstrate the expected reduction in primer-

dimer formation.

Table 3: Effect of 3'-C3 Spacer on Primer Melting Temperature (Tm)

Primer Sequence (5' to 3') Modification Calculated Tm (°C)

ACG TGA CTG GAG TTC

AGA CGG T
None 60.2

ACG TGA CTG GAG TTC

AGA CGG T
3'-C3 Spacer ~60.2

Note: Non-nucleotidic modifications at the 3' end, like a C3 spacer, are generally considered to

have a negligible effect on the calculated melting temperature, as Tm is primarily determined

by the nucleotide sequence that participates in hybridization.[11][12]

Experimental Protocols
Protocol for Designing and Using a qPCR Probe with an
Internal Quencher and 3'-C3 Spacer
This protocol outlines the steps for designing and implementing a qPCR probe for a long target

sequence where an internal quencher and a 3'-C3 spacer are beneficial.

Experimental Workflow:
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1. Identify Target Sequence

2. Design Forward & Reverse Primers
(Tm ~60-65°C)

3. Design Probe (>30 bases)
(Tm 5-10°C > Primers)

4. Place 5'-Fluorophore, Internal Quencher
(e.g., on a T base), and 3'-C3 Spacer

5. Synthesize and Purify Primers & Probe

6. Set up qPCR Reaction

7. Perform Thermal Cycling

8. Analyze Amplification Data

Click to download full resolution via product page

Caption: Step-by-step workflow for designing and using a qPCR probe with internal

modifications.

Methodology:
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Target Selection and Primer Design:

Identify the target gene or region of interest.

Design forward and reverse primers with a melting temperature (Tm) of approximately 60-

65°C and an amplicon size of 70-200 bp.[13]

Use primer design software to avoid secondary structures and primer-dimers.

Probe Design:

Design a probe sequence that is >30 nucleotides in length and has a Tm that is 5-10°C

higher than the primers.[13]

The probe should be located between the forward and reverse primer binding sites.

Avoid runs of identical nucleotides, especially four or more consecutive G's.[13]

Ensure there is no G at the 5' end, as it can quench the fluorophore.[13]

Modification Placement:

Select a suitable fluorophore for the 5' end.

Choose an internal quencher (e.g., attached to a thymine base) and place it in a position

that minimizes the distance to the 5' fluorophore without interfering with hybridization

(ideally > 8-10 bases from the 5' end).[7]

Crucially, specify the addition of a C3 spacer at the 3' end of the probe sequence.

Oligonucleotide Synthesis and Purification:

Order the designed primers and the modified probe from a reputable supplier.

High-performance liquid chromatography (HPLC) purification is recommended for probes

to ensure high purity.

qPCR Reaction Setup:
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Prepare a master mix containing qPCR buffer, dNTPs, DNA polymerase, forward primer,

reverse primer, and the modified probe.

Typical primer concentrations are 100-500 nM, and probe concentration is 100-250 nM.

Add the template DNA to the master mix.

Include no-template controls (NTC) to check for contamination and primer-dimer/probe

amplification.

Thermal Cycling:

Use a standard qPCR thermal cycling protocol, for example:

Initial denaturation: 95°C for 2-10 minutes.

Cycling (40 cycles):

Denaturation: 95°C for 15 seconds.

Annealing/Extension: 60°C for 60 seconds.

Data Analysis:

Analyze the amplification plots and determine the quantification cycle (Cq) values.

Confirm the absence of amplification in the NTC wells.

Protocol for Reducing Primer-Dimer Formation in
Multiplex PCR using a 3'-C3 Spacer
This protocol describes how to identify and modify a primer pair prone to dimerization in a

multiplex PCR assay.

Methodology:

Primer-Dimer Prediction:
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When designing a multiplex PCR assay, use software to predict potential primer-dimer

formation between all primers in the mix. Pay close attention to potential 3' end

complementarity.

Experimental Confirmation:

Run the multiplex PCR with a no-template control (NTC).

Analyze the NTC product on an agarose gel. The presence of a low molecular weight

band (typically <100 bp) is indicative of primer-dimer formation.

Primer Modification:

Identify the primer pair that is the primary source of the dimer.

Resynthesize one of the primers from the problematic pair (usually the one with the most

stable 3' self-complementarity or complementarity to another primer) with a C3 spacer at

the 3' end.

Multiplex PCR Optimization:

Replace the unmodified primer with the 3'-C3 spacer-modified primer in the multiplex

reaction.

Set up the multiplex PCR as follows:

DNA Template: 1-100 ng

Multiplex PCR Master Mix

Primer Mix (containing the modified primer) at optimized concentrations (typically 50-

400 nM each)

Use a thermal cycling protocol appropriate for your targets. A touchdown PCR protocol

can further help to increase specificity.

Example thermal cycling conditions:
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Initial Denaturation: 95°C for 15 min (for hot-start polymerases)

Touchdown Cycles (10 cycles):

95°C for 30 sec

Annealing: Start at a temperature ~5°C above the lowest primer Tm and decrease by

0.5°C per cycle.

72°C for 1 min

Standard Cycles (30 cycles):

95°C for 30 sec

Annealing: Use the final temperature from the touchdown phase.

72°C for 1 min

Final Extension: 72°C for 10 min

Analysis:

Analyze the PCR products on an agarose gel or by capillary electrophoresis.

Compare the results with and without the C3 spacer-modified primer. A significant

reduction or absence of the primer-dimer band should be observed.

Conclusion
Spacer Phosphoramidite C3 is a simple yet powerful modification in oligonucleotide synthesis

that offers significant advantages in various PCR applications. Its primary role as a polymerase

extension blocker is essential for the design of specific and efficient qPCR probes and for

mitigating the detrimental effects of primer-dimer formation in multiplex PCR. By understanding

its properties and applications, researchers can design more robust and reliable PCR-based

assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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